4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring, a benzyloxy group, and a bromopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the benzyloxy and bromopyridine intermediates. One common approach is to first synthesize the benzyloxy derivative through a nucleophilic substitution reaction. The bromopyridine moiety can be introduced via a bromination reaction using N-bromosuccinimide (NBS) as the brominating agent .
The final step involves the sulfonylation of the morpholine ring with the benzyloxy-bromopyridine intermediate. This can be achieved using sulfonyl chloride reagents under basic conditions to form the desired sulfonyl morpholine compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the bromopyridine moiety can yield pyridine derivatives.
Substitution: Substitution of the bromine atom can yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzyloxy and bromopyridine moieties can enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-(Benzyloxy)phenyl)sulfonyl)morpholine
- 4-((4-Bromophenyl)sulfonyl)morpholine
Uniqueness
4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine is unique due to the presence of both the benzyloxy and bromopyridine moieties, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H17BrN2O4S |
---|---|
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
4-(5-bromo-4-phenylmethoxypyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C16H17BrN2O4S/c17-14-10-18-11-15(24(20,21)19-6-8-22-9-7-19)16(14)23-12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |
InChI-Schlüssel |
UOPPZHRKYXUIID-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CN=CC(=C2OCC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.